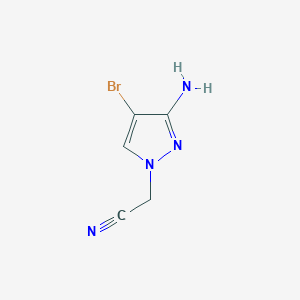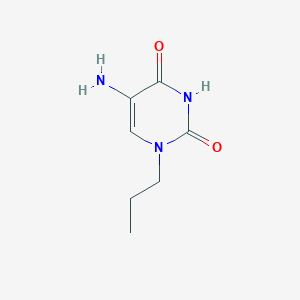
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that contains a pyrazole ring substituted with an amino group and a bromine atom. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a bromine atom on the pyrazole ring makes it a versatile intermediate for the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-amino-4-bromo-1H-pyrazole with chloroacetonitrile. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
化学反应分析
Types of Reactions
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form hydrazine derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Nitro-pyrazole derivatives.
Reduction Products: Hydrazine derivatives.
科学研究应用
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic systems.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group allows for hydrogen bonding interactions, while the bromine atom can participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of biological targets and lead to therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-Amino-4-chloro-1H-pyrazole
- 3-Amino-4-iodo-1H-pyrazole
- 3-Amino-4-methyl-1H-pyrazole
Uniqueness
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both an amino group and a bromine atom on the pyrazole ring. This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives. The bromine atom, in particular, offers versatility in substitution reactions, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C5H5BrN4 |
|---|---|
分子量 |
201.02 g/mol |
IUPAC 名称 |
2-(3-amino-4-bromopyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C5H5BrN4/c6-4-3-10(2-1-7)9-5(4)8/h3H,2H2,(H2,8,9) |
InChI 键 |
JVFOFYIWJQKZCB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NN1CC#N)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2-(Cyclopropylamino)ethyl]dimethylamine](/img/structure/B13166573.png)








